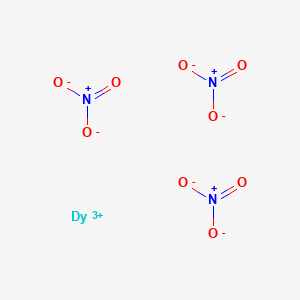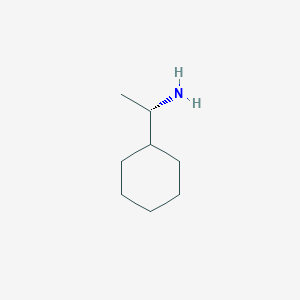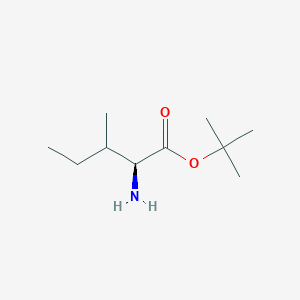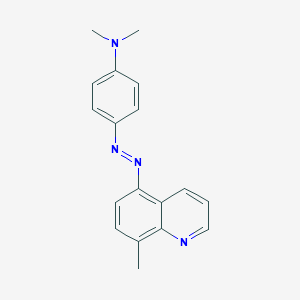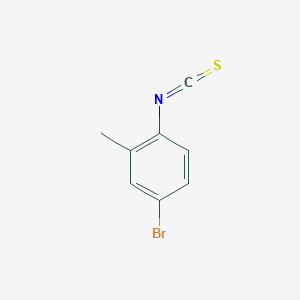
Molybdändioxid
Übersicht
Beschreibung
Molybdenum dioxide (MoO2) is a transition metal oxide known for its metal-like electrical conductivity and high catalytic activity, particularly in the reforming of hydrocarbons. It is a versatile material used in various high-value research and commercial applications due to its excellent chemical and physical characteristics. These characteristics make MoO2 suitable for use in optical, electronic, catalytic, bio, and energy systems. The ability to manipulate its crystal structure, morphology, oxygen vacancies, and dopants by varying the oxidation states allows for the engineering of its electronic states to suit specific applications .
Synthesis Analysis
The synthesis of MoO2 can be achieved through various techniques, which are designed to fabricate the material in different morphologies and particle sizes. Common methods include processing from molybdenum ore and reduction from MoO3. These methods emphasize reduction mechanisms and kinetic considerations. Solution-based and gas phase synthesis techniques are also employed, with the aim of achieving unique morphologies, such as nanoscale MoO2, which is of particular interest for technological applications like catalysts for partial oxidation of hydrocarbons, solid oxide fuel cell anodes, and lithium-ion battery anodes .
Molecular Structure Analysis
The molecular structure of MoO2 has been studied through different methods, including gas electron diffraction, which determined that molybdenum oxide tetrachloride has a square pyramidal structure. This structure is similar to that of gaseous tungsten oxide tetrachloride. The infrared spectra of these compounds have also been measured to further understand their molecular structure .
Chemical Reactions Analysis
Molybdenum dioxide is involved in various chemical reactions due to its catalytic properties. For instance, nanostructured forms of molybdenum disulfide/dioxide have shown high selectivity for hydrogenation over sulfur removal in catalytic activity measurements. The reactions of molybdenum complexes with carboxylic acids and carbon dioxide have also been explored, demonstrating the potential for carbon dioxide fixation utilizing the trans effect of a silyl ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of MoO2 are influenced by its synthesis and molecular structure. High-pressure molybdenum dioxide (HP-MoO2) has been synthesized under specific conditions, revealing a new polymorph that is diamagnetic and crystallizes in the orthorhombic crystal system. Theoretical investigations using density-functional theory (DFT) indicate that this new compound is slightly metastable at ambient pressure compared to the thermodynamically stable monoclinic MoO2. These properties are crucial for the material's functionality in various applications10.
Wissenschaftliche Forschungsanwendungen
Katalysator für die Reformierung von Kohlenwasserstoffen
Molybdändioxid zeigt eine hohe katalytische Aktivität für die Reformierung von Kohlenwasserstoffen . Es wurde in großem Umfang als Katalysator in Kohlenwasserstoffreformierungsprozessen eingesetzt . Insbesondere hat sich gezeigt, dass MoO2 während der partiellen Oxidation von Kohlenwasserstoffen koksresistent und schwefeltolerant ist .
Festkörperoxid-Brennstoffzellen-Anoden
Aufgrund seiner elektrischen Leitfähigkeit hat MoO2 das Potenzial als Anodenmaterial für Brennstoffzellen mit flexibler Festkörperoxid-Brennstoffzelle . Diese Anwendung ist für wichtige technologische Fortschritte von Interesse .
Anoden für wiederaufladbare Lithium-Ionen-Batterien mit hoher Kapazität
Nanoskaliges MoO2 ist für wichtige technologische Anwendungen von Interesse, darunter Anoden für wiederaufladbare Lithium-Ionen-Batterien mit hoher Kapazität . Dies liegt an der Existenz delokalisierter Elektronen in seinem Valenzband .
Metallische elektrische Leitfähigkeit
This compound ist ein Übergangsmetalloxid mit ungewöhnlicher metallischer elektrischer Leitfähigkeit . Diese Eigenschaft macht es für verschiedene Anwendungen im Bereich der Elektronik geeignet .
Mikrobielle Brennstoffzellen
Ein Nanokomposit aus mehrwandigen Kohlenstoffnanoröhren (MWCNTs), die mit this compound (MoO2)-Nanopartikeln verziert sind, wurde hergestellt und als anodisches Modifikationsmaterial für mikrobielle Brennstoffzellen (MFCs) vorgeschlagen
Wirkmechanismus
Target of Action
Molybdenum dioxide (MoO2) is a transition metal oxide that primarily targets hydrocarbons . It exhibits high catalytic activity towards the reforming of hydrocarbons . This makes it a key player in various industrial processes, particularly those involving hydrocarbon reforming .
Mode of Action
The interaction of MoO2 with its targets involves a complex process of electron transfer and redox reactions . MoO2 exhibits metal-like electronic conductivity due to the existence of delocalized electrons in its valence band . This unique property allows it to participate in the catalytic reforming of hydrocarbons . It has also been reported to catalyze the dehydrogenation of alcohols .
Biochemical Pathways
The biochemical pathways affected by MoO2 are primarily those involving hydrocarbon reforming . The compound’s high catalytic activity enables it to facilitate the transformation of hydrocarbons, leading to various downstream effects in the associated biochemical pathways .
Pharmacokinetics
Its solubility and other physical properties suggest that its bioavailability could be influenced by these factors
Result of Action
The primary result of MoO2’s action is the reforming of hydrocarbons . This can lead to various molecular and cellular effects, depending on the specific context and conditions . For instance, in the context of lithium-ion batteries, MoO2 has been suggested as a potential anode material .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Molybdenum dioxide plays a significant role in biochemical reactions, particularly as a component of the molybdenum cofactors (Moco) . These cofactors are essential for a group of redox enzymes, which catalyze a wide variety of transformations at carbon, sulfur, and nitrogen atoms .
Cellular Effects
The cellular effects of MoO2 are primarily related to its role in the function of molybdoenzymes . These enzymes, which require Moco for their activity, are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of MoO2 involves its incorporation into Moco, which is then used by molybdoenzymes . The biosynthesis of Moco involves the formation of cyclic pyranopterin monophosphate, the formation of molybdopterin (MPT), and the insertion of molybdenum into MPT to form Moco .
Metabolic Pathways
MoO2 is involved in the metabolic pathways of Moco biosynthesis . It interacts with various enzymes and cofactors during these processes .
Transport and Distribution
The transport and distribution of MoO2 within cells and tissues are related to its role in Moco biosynthesis
Subcellular Localization
The subcellular localization of MoO2 is related to its role in Moco biosynthesis
Eigenschaften
IUPAC Name |
dioxomolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJCZRRLLQGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO2 | |
| Record name | molybdenum(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879986 | |
| Record name | Molybdenum dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead-gray solid; [Hawley] Red-brown odorless powder; Insoluble in water; [MSDSonline] Solid (dark blue crystals) that is a metallic conductor and weakly paramagnetic; [Ullmann] | |
| Record name | Molybdenum(IV) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
18868-43-4 | |
| Record name | Molybdenum dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18868-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum oxide (MoO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum oxide (MoO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of molybdenum dioxide?
A1: The molecular formula of molybdenum dioxide is MoO2. Its molecular weight is 127.94 g/mol.
Q2: What are some common methods for synthesizing MoO2 nanoparticles?
A2: MoO2 nanoparticles have been successfully synthesized using various methods, including:
- Hydrothermal synthesis: [] This method offers control over particle size and morphology by adjusting reaction parameters like temperature and time.
- Mechanochemical activation: [] This technique involves milling MoO2 with other materials to create nanostructures with different molarities.
- Reduction of molybdenum trioxide (MoO3): [, , , , ] This can be achieved through hydrogen reduction under controlled temperature trends and with the addition of elements like aluminum and calcium oxide.
- Chemical vapor transport: [] This method allows for the synthesis of phase-pure MoO2 by controlling parameters like reduction temperature and water influx.
- Liquid-metal-assisted deposition: [] This technique enables room-temperature deposition and patterning of MoO2 on various substrates.
Q3: How does the choice of synthesis method influence the properties of MoO2?
A: The synthesis method significantly impacts the resulting MoO2's particle size, morphology, and even its electronic properties. For instance, hydrogen reduction of MoO3 under different temperature trends can yield MoO2 particles with varying sizes and oxygen content []. Similarly, using different molar ratios during mechanochemical activation can alter the crystallite size and lattice parameters of the resulting MoO2-hematite nanostructures [].
Q4: What are some notable properties of molybdenum dioxide?
A4: MoO2 exhibits several interesting properties, including:
- High electrical conductivity: [, , ] MoO2 possesses metallic-like electrical conductivity, making it suitable for applications like electrodes and sensors.
- Good chemical stability: [] This makes it a suitable catalyst for various reactions.
- Unique optical properties: [] MoO2 displays plasmonic properties in the visible and near-infrared regions.
Q5: How does the presence of carbon influence the properties of molybdenum dioxide?
A5: Incorporating carbon, often as a coating, can enhance MoO2's performance in various applications. For example, a carbon coating can:
- Improve electrical conductivity: [, ] This is particularly beneficial for its use in energy storage devices.
- Enhance stability: [, ] Carbon coating can prevent aggregation and improve the cycling stability of MoO2 in batteries.
- Increase surface area: [] This can lead to more active sites for catalytic reactions.
Q6: What is the role of oxygen vacancies in molybdenum dioxide's performance?
A: Oxygen vacancies in MoO2 can significantly enhance its catalytic activity. For example, in oxidative desulfurization (ODS), they act as active sites for the adsorption and oxidation of sulfur compounds [, ].
Q7: What are some prominent catalytic applications of MoO2?
A7: MoO2 has shown promise in catalyzing various reactions, including:
- Oxidative desulfurization (ODS): [, , ] MoO2 nanoparticles embedded in carbon nanofibers have exhibited high efficiency in removing sulfur compounds from liquid fuels.
- Hydrogen evolution reaction (HER): [, , ] MoO2-based materials, particularly when doped with other elements like ruthenium, show potential as electrocatalysts for HER in alkaline media.
- Hydroliquefaction of biomass: [] MoO2/SiO2 catalysts have demonstrated efficiency in converting sawdust into bio-oil.
- Hydrogenation of benzene: [] MoO2 deposited on nickel exhibits a synergetic effect, enhancing the catalytic activity for benzene hydrogenation.
Q8: How do carbon nanoreactors contribute to the catalytic activity of MoO2 in desulfurization?
A: Carbon nanoreactors encapsulating MoO2 nanoparticles [] act as nanoscale reaction vessels, enhancing the desulfurization process through:
Q9: Have there been computational studies conducted on molybdenum dioxide?
A9: Yes, computational chemistry has been employed to study MoO2. For example:
- Density functional theory (DFT) calculations: These studies have been used to investigate the electronic structure and properties of MoO2, including the role of oxygen vacancies in its catalytic activity [, ].
- Simulations: Simulations have been used to study the behavior of MoO2 under different conditions, such as high pressure, leading to the discovery of a new polymorph, HP-MoO2 [].
Q10: What are some potential applications of MoO2 beyond catalysis?
A10: MoO2's diverse properties make it suitable for various other applications, including:
- Energy storage: [, , , , ] Its high capacity and good rate capability make it promising as an anode material for lithium-ion batteries and supercapacitors.
- Sensors: [, ] MoO2's electrical conductivity and sensitivity to various analytes make it a suitable material for electrochemical sensors.
- Optoelectronics: [] Its plasmonic properties in the visible and near-infrared regions make it attractive for applications in photothermal therapy and photocatalysis.
- Flexible electronics: [, ] The ability to deposit MoO2 on flexible substrates opens up possibilities for its use in wearable electronics and soft actuators.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




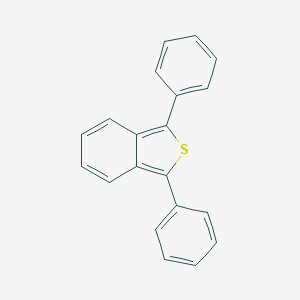


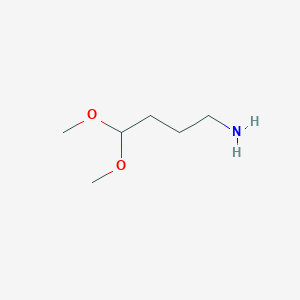
![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)

